1-Ethyl-3-methylimidazolium trifluoroacetate
Overview
Description
Synthesis Analysis
The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent followed by anion metathesis. A study demonstrated the microwave-assisted synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate, a related compound, highlighting the efficiency and speed of this method over traditional synthesis approaches (Tao, 2009).
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-methylimidazolium trifluoroacetate involves complex intermolecular interactions. Large-angle X-ray scattering studies have revealed a highly structured liquid with distinct intermolecular distances, influenced by conformers of both the cation and anion parts of the molecule (Fujii et al., 2008).
Chemical Reactions and Properties
These ionic liquids are known for their ability to facilitate a range of chemical reactions. For example, 1-ethyl-3-methylimidazolium acetate has been used as an effective organocatalyst for the cyanosilylation of carbonyl compounds, showcasing its reactivity and the potential for application in various organic transformations (Ullah et al., 2017).
Physical Properties Analysis
The physical properties of 1-ethyl-3-methylimidazolium trifluoroacetate, such as viscosity, thermal stability, surface tension, and density, have been extensively studied. These properties are highly dependent on temperature and are crucial for the application of these ionic liquids in various settings (Shamsipur et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate include its solvation capabilities and electrochemical stability. These ionic liquids display a wide electrochemical window and can stabilize a variety of reaction intermediates, making them suitable as solvents and electrolytes in electrochemical applications (Shamsipur et al., 2010).
Scientific Research Applications
Catalysis and Chemical Synthesis : It has been used as a reaction medium in rhodium-catalyzed coupling reactions, significantly increasing yields and reducing side products (Dhanalakshmi & Vaultier, 2003). Additionally, it acts as a robust organocatalyst for cyanosilylation of carbonyl compounds, offering high turnover frequency values and tolerating various carbonyl compounds (Ullah et al., 2017).
Solar Energy : In dye-sensitized solar cells, it has been used to enhance the efficiency of photoelectric conversion, demonstrating its potential in renewable energy applications (Shi et al., 2009).
Electrochemical Applications : It serves as an electrolyte for the electrooxidative polymerization of pyrrole, increasing polymerization rate and electroconductivity, which is significant in the field of conducting polymers (Sekiguchi et al., 2002). Moreover, it has been used as an effective carbon dioxide capture material and electrochemical matrix for the reduction of carbon dioxide into formate (Watkins & Bocarsly, 2014).
Ionic Liquids and Coordination Polymers : It has been used in the synthesis and crystallization of coordination polymers, forming anionic frameworks with interesting properties (Liao et al., 2006).
Safety And Hazards
Future Directions
Amyloid fibrils have been recently tested as novel biomaterials due to their specific properties such as high stability, strength, elasticity, or resistance against degradation . Most recently, Zhao et al. adopted 1-ethyl-3-methylimidazolium trifluoroacetate (EMIMTFA) ionic liquid into MAPbI3 to achieve multi-level passivation through formed stable 1D EMIMPbI3 perovskites distributed at the upper and buried interfaces, and bulk phase 1D/3D perovskite .
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVYNJKBRLDAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431192 | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium trifluoroacetate | |
CAS RN |
174899-65-1 | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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